Direct DOCK2 GEF Activity Inhibition: CPYPP IC50 Compared to Analog DOCK2-IN-1
CPYPP inhibits the guanine nucleotide exchange factor (GEF) activity of the DOCK2 DHR-2 domain toward Rac1 with an IC50 of 22.8 µM [1]. This inhibition is dose-dependent and reversible . Its close structural analog, DOCK2-IN-1 (compound 3), demonstrates an IC50 of 19.1 µM in the same biochemical assay . While DOCK2-IN-1 shows slightly higher potency (difference of 3.7 µM), CPYPP remains the reference compound for DOCK2 inhibition due to its extensive validation in both biochemical and cellular contexts.
| Evidence Dimension | DOCK2 DHR-2 GEF Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 22.8 µM |
| Comparator Or Baseline | DOCK2-IN-1 (19.1 µM) |
| Quantified Difference | 3.7 µM higher IC50 (DOCK2-IN-1 is 1.2-fold more potent) |
| Conditions | Cell-free biochemical assay measuring DOCK2 DHR-2-mediated GTP-GDP exchange on Rac1 |
Why This Matters
Researchers prioritizing a well-characterized, reference-grade DOCK2 inhibitor with extensive literature validation may select CPYPP despite its marginally lower potency compared to the analog DOCK2-IN-1.
- [1] Nishikimi, A., et al. (2012). Blockade of inflammatory responses by a small-molecule inhibitor of the Rac activator DOCK2. Chemistry & Biology, 19(4), 488-497. View Source
